Journal Name:Journal of Wine Economics
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Insight into hydrogen migration and redistribution characteristics during co-pyrolysis of coal and polystyrene
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.jaap.2023.106071
The hydrogen migration and redistribution features in products during co-pyrolysis of coal and polystyrene (PS) were explored using the reactive molecular dynamics (ReaxFF MD) simulations. The weight loss parameters of coal and PS pyrolysis derived by ReaxFF MD simulations agreed well with thermogravimetric (TG) experimental data. The hydrogen transfer route in the co-pyrolysis products was investigated and the hydrogen synergy mechanisms were also elucidated. The results show that the synergistic effect of coal and PS co-pyrolysis can promote char conversion to volatiles, but this effect diminishes from 20.7% to 5.3% (seen from the char yield) as the proportion of PS increases. It is discovered that a large amount of hydrogen migrates from char to volatile in coal, whereas hydrogen migrates from heavy tar to light tar in PS. The content of total hydrogen in heavy tar decreases from 21.47% to 14.06% as PS content increases, whereas hydrogen in light tar increases from 40.27% to 77.76%, indicating an improvement in co-pyrolysis tar quality. The variation of H and O in co-pyrolysis char demonstrates that char formation is highly dependent on the hydrogen/oxygen content. Different levels of hydrogen content cause changes in the dominant reaction and its reaction time in the various char reaction stages, affecting the formation of volatiles.
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Physicochemical and adsorption characteristics of activated carbons from cellulose, xylan and lignin
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.jaap.2023.106067
Activated carbons (AC) were prepared from the three major components (cellulose, xylan, and lignin) of lignocellulosic biomass by H3PO4 activation. Physicochemical characterizations reveal that as compared with AC from lignin (AC-L), AC from carbohydrates, especially AC from xylan (AC-X), have higher-developed porous structure, more disordered carbon, and more active O-containing and P-containing functional groups. The adsorption of methylene blue (MB) on all ACs followed Langmuir isotherm and pseudo-second-order kinetic models. Primarily due to its superior porosity, AC-X possessed the highest adsorption capacity for MB of 666 mg/g. AC from cellulose (AC-C) and AC-L followed with the adsorption capacities of 498 mg/g and 395 mg/g. The adsorption of MB was endothermic and AC-X had the highest feasibility and spontaneity. AC-X also exhibited superior adsorption capacities for the adsorption of typical heavy metals, although the superiority is much weaker as compared with that for MB. This research suggests the positive impact of carbohydrates, especially hemicellulose, in the precursors of the ACs on their adsorption performances.
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Estimation of radionuclides migration mechanism in thermal decomposition of spent ion exchange resin in nuclear power plant
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jaap.2023.106089
Massive spent ion exchange resins (SIERs) containing radionuclides are produced in nuclear power plants, which need to be treated reasonably. The migration mechanism of nuclides in SIER in both pyrolysis and gasification was evaluated from the chemical equilibrium analysis based on the Gibbs free energy minimization. The maximum volatility degrees of Co, Sr and Cs at 400–600 °C and 0.1 MPa were 0.01%, 0% and 0.1% in the pyrolysis. The maximum volatility degrees of Co, Sr and Cs were 0.015%, 0% and 100% at 600–1300 °C and 0.1 MPa in the gasification, and the steam concentration should be set mainly how to limit the volatilization of radionuclides. To reduce the volatility of nuclides as much as possible, the temperatures should be kept below 600 °C and 870 °C in the pyrolysis and gasification, respectively. The volatilization of Cs was greatly inhibited with lifting the pressure from 0.1 MPa to 1.5 MPa, which decreased from 0.103% to 0.007% in the pyrolysis (600 °C) and from 4.80% to 0.30% in the gasification (715 °C), respectively. Based on preventing the nuclides leakage, the negative pressure in the gasification should be controlled between 0.097 and 0.099 MPa. The volatilization of radionuclides was effectively weakened by adding a fixative, Zr(HPO4)2·H2O, since it could be helpful to reduce the gaseous cesium-based products in the pyrolysis and gasification. The volatility degree of Cs was close to 0 if Zr/Cs was great than or equal to 0.5. This study could provide basic data for the pyrolysis and gasification treatment of SIER.
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Pyrolysis of mixed plastic fractions – Development of predictive models for yield and oil quality
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.jaap.2023.106037
Pyrolysis of plastic mixtures has shown to form complex mixtures of oil, which is difficult to predict. Interaction effects between plastics have shown to affect both the oil composition and the yield distribution of oil, char, and gas. This work aims to generate models for the prediction of oil and char yield, acid number, and viscosity based on the feed composition. Besides the oil composition based on the reactor feed was mapped. Pyrolysis was performed in a batch reactor with a mixture of PP, PE, EVA, PET, PS and PA, where the content of PET, PS and PA were varied from 0% to 15%. The developed models showed a decrease in oil yield of 10% when 15% PS was interchanged with PET. Char content, acid number, and viscosity were shown to increase with the content of PET and lowered with the content of PS. PA caused an increase in char yield and viscosity, while it did not affect the acid number. The models R2-values varied from 0.87 to 0.96, showing that most of the variation in the responses can be explained by the differences in feed composition. The oil composition was found to mainly consist of hydrocarbons (C10 +), naphta and aromatics with only a small precense of alcohol and acid. The content of aromatic hydrocarbons is increased by the presence of PS, due to formation of styrene and toluene while the acid content increases with the PET content.
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Simultaneous production of monophenol chemicals and CO2 adsorbent through salt solution-enhanced pyrolysis of electronic waste plastics
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.jaap.2023.106084
This study presented a novel method for the simultaneous generation of monophenol chemicals and carbon-based CO2 adsorbent from polycarbonate (PC) by using salt solution-enhanced pyrolysis. The regulatory functions of several factors on the production of 4-isopropenylphenol (IPP) and phenol were investigated using a laboratory-scale pyrolysis reactor, including salt solution type (neutral, acidic, and alkaline), solution concentration, and pyrolysis temperature. The results revealed that the Na2CO3 solution exhibited the best ability to enhance the preparation of IPP and phenol. At Na2CO3 concentration of 1 mol/L and pyrolysis temperature of 600 °C, the optimum yields of IPP and phenol reached 28.83 wt% and 33.77 wt%, respectively. The pyrolysis char (PCSC) obtained under this condition exhibited good CO2 adsorption behavior with a maximum adsorption capacity of 1.75 mmol/g at 30 °C because of its well-formed porous structure and copious oxygen-containing functional groups.
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Behaviors of coking and kinetics of volatiles’ reaction during coal pyrolysis in a two-stage reactor
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-11 , DOI: 10.1016/j.jaap.2023.106050
The reaction of volatiles, especially the coking of volatiles, is the core reaction in the thermal conversion of low-rank coal. In this work, a two-stage reactor is designed and used to investigate the coking behavior of volatiles by adjusting the temperature and residence time of volatiles in second-stage reactor. The variation of tar properties and coke structure is analyzed by Fourier transform infrared spectroscopy (FTIR), electron spin resonance (ESR), and Gel permeation chromatography (GPC). The results show that the temperature of tar condensation (540 °C) is 60 °C lower than that of coke formation (600 °C). The oxygen-containing functional groups in tar can inhibit the coking of volatiles, although oxygen content is higher in the initial coking. The coking behavior of volatiles can be expressed by first-order + autocatalytic kinetics with activation energy lower than 40 kJ/mol when the high temperature volatiles produced by the first-stage reactor directly enter the second-stage reactor to generate coke. The coke is categorized into two types, one suspended in the tar (coke-tar) and another deposited on the wall of reactor (coke-wall). The conversion of coke-tar to coke-wall lead to a big error in the first order + autocatalytic kinetics fitting.
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Probing the relationship between chemical structure and thermal degradation behavior of acetone fractionated kraft lignin
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.jaap.2023.106028
This study reports the relationships between structure and thermal degradation behavior of industrial softwood and hardwood kraft lignin (KL) after acetone fractionation to obtain acetone soluble (AS) and acetone insoluble (AI) fractions with reduced structural polydispersity. The structure and thermal degradation behavior of AS-KL and AI-KL was examined by gel permeation chromatography, Fourier transform infrared, quantitative carbon-13 nuclear magnetic resonance spectroscopy, and thermogravimetric analysis. The results showed that the AS-KL fractions had reduced apparent molecular weight, lower polydispersity, less native wood lignin side chains, greater aromatic hydroxyl groups, and more condensed structures. In contrast, the AI-KL fractions showed substantially larger apparent molecular weight and polydispersity, as well as more aliphatic hydroxyl groups and native lignin side chains. Consequently, AI-KL samples exhibited greater thermal degradation activation energy than those of AS-KL samples because the former fractions had a larger apparent molecular weight as well as more aliphatic OH groups, which facilitated hydrogen bonding between lignin polymers, improving their thermal stability. This finding suggests that acetone fractionation of KL can be used to examine the relationship between structure and thermal degradation of industrial KL. These results also provide important information on the thermal degradation behavior of acetone fractionated products with relevant chemical and physical properties for a specific application, such as raw materials for lignin valorization.
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Green synthesis of N-doped MWCNTs via simple modification of CVD technique and evaluation of its viability as an electrode in AEMFC
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.jaap.2023.106082
The conventional synthesis of multi-walled carbon nanotubes (MWCNT) presents an environmental challenge due to toxic precursors. This research proposes a green synthesis of MWCNT by chemical vapor deposition (CVD) using a natural carbon source precursor (olive oil). Nitrogen gas was used as an inert atmosphere and a carrier for the evaporator precursor (200 °C). MWCNTs were synthesized at 900 °C using NiCl2 as a catalyst. MWCNTs had two treatments: functionalized and purified with HNO3 and HCl. Different physicochemical techniques characterized the MWCNT, such as X-ray diffraction (XRD), FTIR, high-resolution transmission electron microscopy (HRTEM), XPS, Raman spectroscopy, and CHN-S. The size of the MWCNT grew to be between de 15 a 25 nm with a purity of 20%, while the Raman spectroscopy revealed structural changes in the MWCNT after the purification treatment due to variations in the ID/IG index. All the synthesized MWCNTs were electrochemically characterized with linear sweep and cyclical voltammetry to analyze their electrocatalytic response to oxygen reduction reaction (ORR) in alkaline media.
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Effect of biomass components’ interaction on the pyrolysis reaction kinetics and small-molecule product release characteristics
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.jaap.2023.106039
The first step in uncovering pyrolysis interaction is to understand the pyrolysis reaction kinetics and small-molecule product release mechanisms of biomass components. Therefore, the cross-coupled thermal decomposition properties, gaseous product release characteristics, and functional group evolution of cellulose, hemicellulose, and lignin were investigated. The reaction activation energy is shown to be lower in co-pyrolysis, and there exist optimal mixing ratios where they favor each other's thermal breakdown. When the cellulose ratio was low, dehydration reactions, as well as the cyclization and condensation processes of open-chain hexoses and pentoses, were stimulated, but these processes were hindered when the cellulose level was high. Mixing with lignin aids in the opening of cellulose rings. However, at lower lignin levels, the dehydration, demethylation, decarboxylation, and decarbonylation processes were largely hindered, and these reactions were only stimulated at greater lignin content. The pyrolysis reaction kinetics, as well as product composition and distribution, may be altered by adjusting the composition ratio of biomass. This research helps to better understand the biomass pyrolysis interaction.
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Upgrading pomelo peels into laser-induced graphene for multifunctional sensors
Journal of Wine Economics ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.jaap.2023.106074
Converting waste pomelo peels into high value-added products is highly desirable both economically and environmentally. Although pomelo peels can be upgraded into carbon materials by direct pyrolysis or hydrolysis, these pyrolysis methods require stringent conditions or cumbersome procedures. In this work, we developed a simple and efficient method based on direct laser writing (DLW) technology to upgrade pomelo peels into high value-added laser-induced graphene (LIG) with a yield of about 30 wt%. The upgraded LIG exhibits good properties such as a porous structure and a high conductivity. Multifunctional sensors were fabricated by coating LIG electrodes with sensing materials for detecting light, humidity, and phosphate. Owing to the good properties of the upgraded LIG, the sensors displayed decent sensing performances. This work offers a potential solution for transforming agricultural waste into high-value-added products in a simple and efficient way.
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